molecular formula C20H17N3O4S2 B2797838 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034449-86-8

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2797838
CAS No.: 2034449-86-8
M. Wt: 427.49
InChI Key: GYOHFKWCHMRRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic small molecule with the molecular formula C20H17N3O4S2 and a molecular weight of 427.50 g/mol . This compound features a sulfonamide group and a key N-succinimidyl (NHS) ester moiety, the latter being a 2,5-dioxopyrrolidine group . The NHS ester is a highly reactive functional group widely used in bioconjugation chemistry. It selectively reacts with primary amine groups (e.g., lysine residues in proteins or the N-terminus of peptides) under mild conditions to form stable amide bonds . This makes the compound a valuable candidate for use as a linker or cross-linking agent in the development of antibody-drug conjugates (ADCs), protein-profiling probes, and other bioconjugates . The presence of the sulfonamide group may also contribute to its potential bioactivity, as this functional group is found in many compounds with diverse pharmacological properties. Researchers can leverage this compound to modify biomolecules, immobilize proteins, or create custom chemical entities for screening and assay development. The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)29(26,27)22-12-14-7-9-21-18(11-14)15-8-10-28-13-15/h1-4,7-11,13,22H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOHFKWCHMRRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cardiovascular health and enzyme inhibition. This article reviews the available literature on its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 2,5-dioxopyrrolidine with various amine and sulfonamide precursors under controlled conditions to yield the desired sulfonamide derivative. The following table summarizes some synthetic routes:

StepReagents/ConditionsYield
12,5-Dioxopyrrolidine + Amine + Sulfonyl ChlorideVaries (typically >60%)
2Purification via column chromatographyHigh purity achieved

Chemical Structure

The molecular formula of the compound is C10H10N2O4SC_{10}H_{10}N_{2}O_{4}S, indicating a complex structure with potential interactions at the molecular level that may influence its biological activity.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can significantly affect cardiovascular parameters. A study evaluated the impact of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Notably, compounds similar to our target compound demonstrated a reduction in perfusion pressure and coronary resistance.

Key Findings:

  • Compound Tested : 4-(2-aminoethyl)-benzenesulfonamide
  • Effects : Decreased perfusion pressure compared to control.
  • Mechanism : Potential interaction with calcium channels, influencing vascular resistance.

The results suggest that the target compound may exhibit similar properties due to structural similarities with other tested sulfonamides .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that are crucial in metabolic pathways. Preliminary docking studies have shown that compounds with a similar structure can bind effectively to enzymes involved in cell proliferation and inflammation.

  • Binding : The compound likely interacts with key amino acid residues in the active site of target enzymes.
  • Inhibition : This interaction may inhibit enzymatic activity, leading to reduced cell proliferation rates.

Experimental Design

An experimental design was employed to evaluate the biological activity of various benzenesulfonamide derivatives:

GroupCompoundDose (nM)
IControl (Krebs-Henseleit solution)-
IIBenzenesulfonamide0.001
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound 4 (4-(2-amino-ethyl)-benzenesulfonamide)0.001
VICompound 5 (4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide)0.001

Results Summary

The results indicated that Compound IV significantly decreased perfusion pressure over time compared to controls and other tested compounds, suggesting a strong potential for cardiovascular applications .

Comparison with Similar Compounds

Key Observations :

  • The thiophen-3-yl group in the target compound may enhance π-π stacking interactions compared to thiazolyl or aniline substituents.

Pharmacological Activity and Target Selectivity

  • Kinase Inhibition : The pyrazolo-pyrimidinyl sulfonamide in exhibits kinase inhibitory activity, suggesting that the target compound’s pyridine-thiophene system might similarly interact with ATP-binding domains.
  • Antimicrobial Potential: Sulfathiazole derivatives (e.g., ) historically target dihydropteroate synthase, but the dioxopyrrolidinyl group in the target compound may shift selectivity toward other enzymes.

Pharmacokinetic and Physicochemical Properties

A comparative assessment of key properties is hypothesized based on structural features:

Property Target Compound 4-Methylbenzenesulfonamide Pyrazolo-pyrimidinyl Sulfonamide
LogP Moderate (~2.5–3.5) due to thiophene and dioxopyrrolidinyl Lower (~1.8–2.2) Higher (~3.5–4.0) due to fluorinated groups
Solubility Moderate in DMSO; low aqueous solubility Higher aqueous solubility Low
Metabolic Stability Likely susceptible to CYP450 oxidation of thiophene Stable Moderate (fluorine reduces metabolism)

Q & A

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Functionalization of the pyrrolidinone core via Heck–Matsuda desymmetrization (for enantioselective β-aryl-γ-lactam derivatives) using palladium catalysts and aryl diazonium salts .
  • Step 2 : Sulfonamide coupling between the pyrrolidinone intermediate and the pyridine-thiophene moiety. This step often employs coupling agents like EDC/HOBt in dichloromethane or DMF under nitrogen .
  • Critical Conditions :
ParameterOptimal Range
Temperature0–25°C (for diazonium reactions), 40–60°C (for coupling)
SolventDMF, dichloromethane
CatalystsPd(OAc)₂ for Heck–Matsuda; EDC/HOBt for amide bonds
Reaction Time12–24 hours (coupling step)
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Essential for confirming molecular formula (e.g., observed vs. calculated [M+Na]⁺ ions) .
  • HPLC with Chiral Columns : Critical for enantiopurity analysis, especially if the pyrrolidinone core is chiral (e.g., SFC analysis with Chiralpak AD-H column) .
  • ¹H/¹³C NMR : Key signals include:
  • Pyrrolidinone : δ ~2.5–3.5 ppm (m, CH₂ groups), δ ~4.2 ppm (d, NH).
  • Thiophene : δ ~7.1–7.3 ppm (multiplet, aromatic protons).
  • Sulfonamide : δ ~7.8–8.2 ppm (d, SO₂NH coupling to pyridine) .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with Pd(OAc)₂ for asymmetric Heck–Matsuda reactions, achieving >85% enantiomeric excess (ee) in pyrrolidinone intermediates .
  • Dynamic Kinetic Resolution : Employ chiral auxiliaries (e.g., tert-butyl groups) on the pyrrolidinone nitrogen to bias ring-opening/functionalization .
  • Case Study : For a similar compound, (R)-4-(4-nitrophenyl)-1-tosylpyrrolidin-2-one achieved 70% ee via HPLC-guided optimization of aryl diazonium salt reactivity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. HRMS)?

  • Methodological Answer :
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals (e.g., overlapping pyridine and thiophene peaks) .
  • Isotopic Labeling : Use ¹⁵N-labeled sulfonamide precursors to confirm NH coupling patterns in NMR .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., sulfonamide conformation) when HRMS/NMR disagree. For example, a related compound, N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide, was resolved via single-crystal XRD .

Q. How can computational modeling predict reactivity or biological interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize transition states for sulfonamide bond formation (e.g., Gibbs free energy barriers for EDC-mediated coupling) .
  • Molecular Docking : Screen against biological targets (e.g., carbonic anhydrase isoforms) using AutoDock Vina. For example, sulfonamide derivatives show affinity for CA-II (binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations : Predict solubility/stability in aqueous buffers by simulating interactions with explicit water molecules (e.g., using GROMACS) .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric excess (ee) between HPLC and polarimetry?

  • Methodological Answer :
  • Source of Error : HPLC chiral columns may misresolve diastereomers; polarimetry assumes pure enantiomers.
  • Resolution : Use complementary techniques:

SFC-MS to confirm molecular ion identity.

Chiral NMR shift reagents (e.g., Eu(hfc)₃) to differentiate enantiomers .

  • Example : For (R)-4-(4-methoxyphenyl)-1-tosylpyrrolidin-2-one, HPLC ee (85%) aligned with SFC after correcting for co-eluting impurities .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against carbonic anhydrase (CA) isoforms via stopped-flow CO₂ hydration assay (pH 7.4, 25°C) .
  • Cellular Uptake : Use fluorescence-tagged analogs (e.g., BODIPY-labeled sulfonamide) in live-cell imaging .
  • Table of Assay Conditions :
AssayConditionsKey Metrics
CA Inhibition10 mM Tris-SO₄ buffer, 0.1 mM compoundIC₅₀ (nM)
CytotoxicityMTT assay, 48h exposureLD₅₀ (µM)
SolubilityPBS, 25°Cmg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.